7-fluoro-4-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-4-methyl-1H-indazole |
InChI |
InChI=1S/C8H7FN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
LQIWJOOJRWKLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 7 Fluoro 4 Methyl 1h Indazole
Electrophilic Aromatic Substitution Reactions on the Indazole Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the context of indazoles, the reaction is influenced by the directing effects of the existing substituents. For 7-fluoro-4-methyl-1H-indazole, the methyl group at the C4-position and the fluorine at the C7-position will direct incoming electrophiles.
Nitration is a classic EAS reaction. For instance, the nitration of 1H-indazole typically yields 5-nitro-1H-indazole as the major product. researchgate.net In the case of multiply substituted indazoles, the position of nitration is dictated by the combined electronic effects of the substituents. For example, the nitration of 6,7-difluoro-3-methyl-1H-indazole results in the formation of 6,7-difluoro-3-methyl-5-nitro-1H-indazole. researchgate.net This suggests that for this compound, nitration would likely occur at the C5-position, directed by the methyl group and influenced by the deactivating effect of the fluorine atom.
Bromination is another key EAS reaction. Regioselective bromination of 4-substituted 1H-indazoles at the C7 position has been achieved using N-bromosuccinimide. nih.gov This selectivity is notable and provides a direct route to 7-bromo-4-substituted-1H-indazoles, which are valuable intermediates for further derivatization. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the indazole ring, particularly on halogenated derivatives, are a common strategy for introducing a variety of functional groups. The fluorine atom at the C7-position of this compound can potentially be displaced by strong nucleophiles, although this is generally less facile than with other halogens like bromine or chlorine.
Fluorinated indazoles can undergo nucleophilic aromatic substitution, where the fluorine atom is replaced by a nucleophile. ossila.com This reactivity is enhanced by the presence of electron-withdrawing groups on the ring. For example, pentafluoropyridine (B1199360) reacts with nucleophiles, leading to the substitution of fluorine atoms. rsc.org Similarly, halogenated imidazoles undergo nucleophilic substitution, with the position of substitution depending on the protecting groups and the nature of the nucleophile. rsc.org
The N-H of the indazole can also undergo nucleophilic substitution. For instance, the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene proceeds via nucleophilic substitution at the indazole nitrogen. nih.gov
Oxidation and Reduction Pathways
The oxidation and reduction of the indazole core or its substituents can lead to new derivatives. While specific studies on the oxidation and reduction of this compound are not extensively documented, general principles of heterocyclic chemistry can be applied.
The indazole ring itself is relatively stable to oxidation. However, side chains can be oxidized. For example, a methyl group on the indazole ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction of nitro-indazoles is a common method to introduce an amino group. For example, a nitro group introduced via electrophilic aromatic substitution can be reduced to an amine, which can then be used in further functionalization reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the derivatization of heterocyclic compounds like indazoles.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is highly effective for creating C-C bonds. rsc.org For indazole derivatives, this typically involves the coupling of a halo-indazole with a boronic acid. rsc.orgrsc.org
A key application is the arylation of bromo-indazoles. For example, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various aryl boronic acids to yield C7-arylated products in good yields. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high efficiency. nih.govrsc.org The use of palladium catalysts with specific phosphine (B1218219) ligands is common. nih.govlibretexts.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | K2CO3 | - | 7-arylated product | Good | nih.gov |
| 4-amido-7-bromo-1H-indazole | various aryl boronic acids | - | - | - | C7 arylated products | Good | nih.gov |
| Bromo-indazole carboxamide | boronic acid | PdCl2(dppf)·(DCM) | K2CO3 | 1,4-dioxane/water | Indazole derivative | - | rsc.org |
Heck Reaction:
Heterocycle Annulation Reactions
Heterocycle annulation involves the construction of a new ring fused to the existing indazole core. This can be a powerful strategy for creating complex, polycyclic aromatic systems.
One approach to heterocycle annulation is through intramolecular cyclization reactions. For example, if a substituent on the indazole ring contains a reactive functional group, it can be induced to cyclize onto the indazole core.
Another strategy involves the reaction of a bifunctional indazole derivative with a suitable reagent to form a new ring. For instance, an amino-indazole could react with a dicarbonyl compound to form a new heterocyclic ring.
Functional Group Interconversions and Side Chain Modifications
Functional group interconversions and side chain modifications are essential for diversifying the structure of this compound. vanderbilt.edu These reactions can be used to introduce new functionalities or to modify existing ones to alter the chemical and biological properties of the molecule.
Common functional group interconversions include the conversion of a methyl group to a carboxylic acid, which can then be further derivatized to esters or amides. cymitquimica.comchemicalbook.combiosynth.com An amino group, introduced via reduction of a nitro group, can be diazotized and converted to a variety of other functional groups.
Side chain modifications can involve reactions at the methyl group. For example, the methyl group could be halogenated and then used in nucleophilic substitution or cross-coupling reactions.
Spectroscopic and Structural Characterization of 7 Fluoro 4 Methyl 1h Indazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 7-fluoro-4-methyl-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-nuclear techniques, provides a comprehensive picture of its molecular architecture.
The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic effects of the fluorine atom and the methyl group, as well as the aromatic nature of the indazole ring system.
In a typical ¹H NMR spectrum, the proton on the nitrogen atom (N-H) of the indazole ring is expected to appear as a broad signal at a downfield chemical shift, often in the range of δ 12–13 ppm when measured in a solvent like DMSO-d6. The aromatic protons on the benzene (B151609) portion of the molecule will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The methyl protons will appear as a singlet in the upfield region of the spectrum. For comparison, in the related compound 7-hydroxy-4-methyl-chromen-2-one, the methyl protons appear as a singlet at δ 2.36 ppm in DMSO-d6. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | ~13.0 | br s |
| Ar-H | 7.0 - 8.0 | m |
| Ar-H | 7.0 - 8.0 | m |
| CH₃ | ~2.4 | s |
Predicted values are based on typical ranges for similar structures.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The fluorine atom will have a significant effect on the chemical shifts of the carbon atoms to which it is attached and those in close proximity, causing a large downfield shift for the directly bonded carbon (C-7) and smaller, through-bond coupling effects (J-coupling) on neighboring carbons.
The chemical shifts of the aromatic carbons are typically found in the range of δ 100-150 ppm. The carbon of the methyl group will appear at a much higher field, typically around δ 10-20 ppm. Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, can be used to predict ¹³C NMR chemical shifts and aid in the assignment of the experimental spectrum. rsc.orgnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~135 |
| C3a | ~120 |
| C4 | ~125 |
| C5 | ~115 |
| C6 | ~120 |
| C7 | ~150 (JC-F ~240 Hz) |
| C7a | ~140 |
| CH₃ | ~15 |
Predicted values are based on typical ranges and known substituent effects.
¹⁹F NMR is a highly sensitive technique for characterizing the environment of the fluorine atom. biophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. The chemical shift of the fluorine atom in this compound will be influenced by the electronic nature of the indazole ring and the methyl group. biophysics.org
The ¹⁹F NMR spectrum will show a single resonance for the C-7 fluorine atom, which will likely be split into a multiplet due to coupling with the neighboring aromatic protons. The chemical shift range for aromatic fluorine compounds is broad, making it a sensitive probe of the local electronic environment. biophysics.org For instance, in a study of difluoromethyl-substituted indazoles, the ¹⁹F NMR signals appeared in the range of -89 to -92 ppm. nih.gov
To definitively assign the proton and carbon signals and to establish the connectivity between atoms, multi-nuclear NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed.
COSY: This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the aromatic ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for mapping out the complete carbon skeleton and confirming the positions of the substituents.
These techniques, used in combination, provide a detailed and unambiguous structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula, C₈H₇FN₂. guidechem.com
The expected monoisotopic mass for C₈H₇FN₂ is 150.0593 g/mol . guidechem.com HRMS can measure this mass with high precision (typically to within 5 ppm), which provides strong evidence for the correct molecular formula and helps to distinguish it from other compounds with the same nominal mass. For example, the related compound 3-methyl-4,5,6,7-tetrafluoro-1H-indazole was characterized by high-resolution mass spectroscopy to confirm its composition. rsc.org
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (m/z) |
| C₈H₇FN₂ | 150.0593 |
X-ray Crystallography Studies of Related Indazole Structures
While a specific X-ray crystal structure for this compound was not found in the search results, the crystal structures of related indazole derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. mdpi.comnih.govcore.ac.ukresearchgate.net
X-ray crystallography of substituted indazoles has shown that they can form various supramolecular structures through hydrogen bonding and π–π stacking interactions. core.ac.uk For example, 3-methyl-1H-indazole forms hydrogen-bonded dimers in the crystal, while some fluorinated indazoles form helical catemers. core.ac.uk The presence of the fluorine atom in this compound could lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which would influence the crystal packing.
Analysis of Molecular Geometry and Conformation
Detailed structural data for this compound is not extensively available in public-domain scientific literature. However, computational studies on closely related fluorinated indazoles, such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, offer valuable insights. rsc.org Using methods like ab initio quantum theory and density functional theory (DFT), researchers can calculate optimized molecular geometries. rsc.org These calculations would typically determine key bond lengths, bond angles, and dihedral angles that define the conformation of the indazole core and the orientation of its methyl and fluorine substituents. For the parent indazole molecule, these computational models have proven to be highly accurate, sometimes more so than early experimental techniques. rsc.org The planarity of the bicyclic indazole ring system is a critical feature, influencing its electronic and interactive properties.
Insights into Crystal Packing and Supramolecular Assembly
The manner in which molecules of this compound arrange themselves in a solid-state crystal lattice is dictated by a balance of various intermolecular forces. While a specific crystal structure for this compound is not publicly documented, studies on other fluorinated indazoles reveal significant trends. For instance, the introduction of fluorine atoms can dramatically alter crystal packing compared to non-fluorinated analogues. core.ac.uk While simple indazoles like 3-methyl-1H-indazole often form hydrogen-bonded dimers in the crystal, heavily fluorinated derivatives have been observed to form helical chains, or catemers. core.ac.uk This suggests that the interplay between hydrogen bonding and potential fluorine-involved interactions dictates the final supramolecular assembly. The crystal packing of a related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, shows molecules forming dimers through weak hydrogen bonds. nih.gov
Tautomerism and Aromaticity of the Indazole System
The indazole ring system is characterized by its aromaticity and the existence of different tautomeric forms, which are structural isomers that readily interconvert.
1H- and 2H-Tautomer Equilibrium and Stability
Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole, where the hydrogen atom is attached to the N1 nitrogen, and the 2H-indazole, where it is attached to the N2 nitrogen. For the vast majority of indazoles, the 1H-tautomer is thermodynamically more stable. core.ac.uk Computational studies, such as MP2/6-31G** calculations on the parent indazole, indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹. This general preference for the 1H form holds true for most substituted indazoles as well. core.ac.uk
Impact of Fluorine and Methyl Substituents on Tautomeric Preferences
The specific placement of substituents on the indazole ring can influence the relative stability of the 1H and 2H tautomers. The electron-withdrawing nature of the fluorine atom at the 7-position and the electron-donating nature of the methyl group at the 4-position create a specific electronic environment. While comprehensive experimental or computational data on the tautomeric equilibrium for this compound is not available, studies on other substituted indazoles show that only a combination of several substituents typically makes the 2H-tautomer predominant. core.ac.uk Given the general stability of the 1H form, it is highly probable that this compound exists predominantly as the 1H-tautomer.
Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The non-covalent interactions between molecules are crucial for understanding the physical properties and crystal engineering of this compound. These forces include hydrogen bonds and π-π stacking.
In the solid state, the N-H group of the 1H-indazole tautomer is a potent hydrogen bond donor, while the sp2-hybridized N2 nitrogen atom is an effective hydrogen bond acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, which are a dominant feature in the crystal structures of many indazole derivatives. These interactions can lead to the formation of dimers or extended chains (catemers). core.ac.uk
Computational and Theoretical Studies of 7 Fluoro 4 Methyl 1h Indazole
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system, providing detailed information about its electronic structure and energy.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 7-fluoro-4-methyl-1H-indazole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, PBE) paired with appropriate basis sets (e.g., 6-311G, cc-pVTZ) are standard tools for this purpose. For instance, studies on related molecules like 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have utilized the MP2(fc)/6-311G level of theory to refine its structure. guidechem.com Such calculations can also determine the relative stabilities of different tautomers (e.g., 1H- and 2H-indazole) and conformers. The energetic profile can be mapped to identify transition states and reaction pathways, providing insights into the molecule's stability and reactivity.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Indazole (Note: This data is for a related compound and serves as an example of typical results from geometry optimization.)
| Parameter | Bond Length (Å) / Angle (°) |
| N1-N2 | 1.35 |
| C3-N2 | 1.33 |
| C7a-N1 | 1.38 |
| C4-C5 | 1.39 |
| C5-C6 | 1.40 |
| C6-C7 | 1.38 |
| N1-N2-C3 | 112.0 |
| C3-C3a-C7a | 106.5 |
| C4-C5-C6 | 120.5 |
| F-C7 | 1.36 |
| C4-CH3 | 1.51 |
This is an interactive table. Click on the headers to sort.
The electronic structure of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions and may exhibit higher polarizability. nih.gov For this compound, the electron-withdrawing fluorine atom at the 7-position and the electron-donating methyl group at the 4-position would be expected to significantly influence the energies of these frontier orbitals. DFT calculations are a common method for determining these values. dovepress.com
Table 2: Example HOMO-LUMO Energies and Energy Gap for a Fluorinated Aromatic Compound (Note: Data is illustrative of typical computational outputs.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
This is an interactive table. Click on the headers to sort.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom, indicating these as sites for potential hydrogen bonding or electrophilic interaction. The aromatic ring and the methyl group would show varying degrees of potential. These maps are instrumental in understanding intermolecular interactions, a key factor in biological activity. nih.gov
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). rsc.org
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. These theoretical chemical shifts can then be compared with experimental data to aid in the assignment of spectral peaks. This approach has been successfully applied to other fluorinated indazoles, demonstrating good agreement between calculated and experimental values. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of molecular flexibility.
For a molecule like this compound, MD simulations could be used to study its conformational preferences in different solvent environments. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a biological receptor site. While no specific MD studies on this compound are publicly available, this methodology is a standard tool in computational drug design for evaluating the stability of ligand-protein complexes. nih.gov
Structure-Property Relationship (SPR) Derivation from Theoretical Models
By systematically studying a series of related compounds, theoretical models can be used to derive Structure-Property Relationships (SPRs). These relationships correlate changes in molecular structure with changes in physical, chemical, or biological properties.
For this compound, computational models could be used to predict how modifications to its structure (e.g., changing the position of the fluorine or methyl group, or introducing new substituents) would affect properties like its HOMO-LUMO gap, dipole moment, or binding affinity to a target protein. This in silico screening can guide synthetic efforts by prioritizing compounds with the most promising predicted properties. For example, the presence of a fluorine atom is known to influence the electronic properties and metabolic stability of a molecule, which can be quantified and predicted through these models. ossila.com
Reaction Mechanism Pathways and Transition State Analysis
The synthesis of the indazole core can be achieved through various methods, with computational studies offering insights into the underlying mechanisms. Key approaches include intramolecular cyclization reactions, such as the Ullmann-type reaction and palladium-catalyzed C-H amination, as well as cycloaddition reactions.
Intramolecular Ullmann-Type Reaction:
A common route to fluorinated indazoles involves a copper-catalyzed intramolecular Ullmann cyclization. researchgate.netnih.gov The development of a concise and improved route for a fluorinated indazole has been reported, which utilizes an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, and culminates in a copper-catalyzed intramolecular Ullmann cyclization. researchgate.netnih.gov
The mechanism of the Ullmann reaction has been a subject of debate, with proposals including radical-based pathways and pathways involving different oxidation states of copper. A recent DFT study on a modified Ullmann reaction between aryl iodide and amines suggests the reaction proceeds via either a single electron transfer (SET) or an iodine atom transfer (IAT) mechanism. researchgate.net Another proposed mechanism for amidation reactions involves a Cu(I)/Cu(III) catalytic cycle. researchgate.net
Table 1: Proposed Mechanistic Steps in Ullmann-Type Indazole Synthesis
| Step | Description |
| 1 | Formation of a hydrazone from a substituted 2-halobenzaldehyde and a hydrazine. |
| 2 | Coordination of the copper catalyst to the aryl halide. |
| 3 | Intramolecular C-N bond formation via proposed mechanisms (e.g., oxidative addition/reductive elimination or radical pathways). |
| 4 | Catalyst regeneration. |
Palladium-Catalyzed C-H Amination:
Palladium-catalyzed reactions provide another powerful tool for the synthesis of the indazole nucleus. nih.gov These methods often involve intramolecular C-H amination or a sequence of C-H activation and amination. nih.govnih.govacs.org For instance, two efficient methods utilizing palladium-catalyzed intramolecular carbon-nitrogen bond formation have been developed. nih.gov One is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov The other involves catalytic C-H activation with palladium followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov
Mechanistic studies, including kinetic and computational analysis, of palladium-catalyzed C-H amination for the formation of related heterocycles like carbazoles suggest a Pd(II)/Pd(IV) catalytic pathway. rsc.org The turnover-limiting step in some of these transformations has been identified as the substrate coordination to the palladium catalyst. rsc.org
Table 2: Generalized Palladium-Catalyzed Indazole Synthesis Pathway
| Step | Description |
| 1 | Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) intermediate. |
| 2 | Coordination of the amine/hydrazine moiety to the palladium center. |
| 3 | Deprotonation to form a palladium-amido complex. |
| 4 | Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. |
Synthesis from Hydrazones via [3+2] Annulation:
The 1H-indazole skeleton can also be constructed using a [3+2] annulation approach from arynes and hydrazones. nih.gov Depending on the reaction conditions, N-tosylhydrazones and N-aryl/alkylhydrazones can be utilized. The proposed mechanism for the reaction with N-tosylhydrazones involves either the in situ generation of diazo compounds followed by cycloaddition, or an annulation/elimination process. nih.gov For N-aryl/alkylhydrazones, the reaction is thought to proceed through an annulation/oxidation process to yield 1,3-disubstituted indazoles. nih.gov
Addition of Indazoles to Formaldehyde (B43269):
While not a synthesis of the core ring, the reaction of indazoles with other reagents has been studied computationally. For example, the mechanism of the addition of 1H-indazole and its nitro derivatives to formaldehyde in aqueous hydrochloric acid has been investigated using DFT calculations at the B3LYP/6-311++G(d,p) level. nih.gov These studies help to understand the reactivity of the indazole nucleus, particularly the differential reactivity of the N1 and N2 positions. nih.gov
Mechanistic Investigations of Biological Activities of 7 Fluoro 4 Methyl 1h Indazole
Potential Enzyme Inhibition Mechanisms
The biological effects of 7-fluoro-4-methyl-1H-indazole can be attributed to its ability to inhibit various enzymes, a characteristic shared by many compounds featuring the indazole core.
While direct inhibitory data for this compound against Rho Kinase, FGFRs, and PKMYT1 Kinase is not extensively detailed in the available literature, the indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.
Rho Kinase: Rho-associated coiled-coil-containing protein kinases (ROCK) are serine/threonine kinases that are key regulators of cellular contraction, motility, and proliferation. The development of ROCK inhibitors is a significant area of research for various diseases. Although specific studies on this compound are not prominent, the general class of indazole-containing molecules has been explored for kinase inhibition.
Fibroblast Growth Factor Receptors (FGFRs): The FGFRs are a family of receptor tyrosine kinases whose dysregulation is implicated in numerous cancers. The indazole core is a feature of several potent FGFR inhibitors. For example, a series of indazole derivatives were identified as potent FGFR1 inhibitors through fragment-based virtual screening, with the most promising compounds exhibiting IC50 values in the low nanomolar range. Computational modeling suggests that the indazole ring can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.
PKMYT1 Kinase: PKMYT1 is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. Research has shown that replacing a phenol (B47542) headgroup with an indazole moiety in a series of kinase inhibitors can lead to enhanced potency and selectivity for PKMYT1. This highlights the potential of indazole-containing compounds, such as this compound, to function as PKMYT1 inhibitors.
Lactoperoxidase is an enzyme with antimicrobial properties that plays a role in the innate immune system. A study investigating the inhibitory effects of various indazole derivatives on bovine milk LPO demonstrated that these compounds can act as potent inhibitors.
In this study, several halogenated indazoles were tested. The inhibitory potential was quantified by their Ki values, which represent the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a stronger inhibitory effect.
| Compound | Ki (µM) | Inhibition Type |
| 1H-Indazole | 4.10 | - |
| 4-Bromo-1H-indazole | - | - |
| 6-Bromo-1H-indazole | - | - |
| 7-Bromo-1H-indazole | - | - |
| 4-Chloro-1H-indazole | - | - |
| 6-Chloro-1H-indazole | - | - |
| 7-Chloro-1H-indazole | - | - |
| 4-Fluoro-1H-indazole | - | - |
| 6-Fluoro-1H-indazole | - | - |
| 7-Fluoro-1H-indazole | - | - |
| Data for bromo, chloro, and fluoro derivatives were part of the study, but specific Ki values for all were not individually listed in the abstract. | ||
| Table based on findings from a study on indazole derivatives and LPO inhibition. |
The study concluded that all the tested indazole molecules, including the fluoro-substituted variants, exhibited strong inhibitory effects on LPO activity, with Ki values ranging from 4.10 to 252.78 µM.
F1F0-ATPase is a mitochondrial enzyme essential for ATP synthesis. While there is no direct evidence in the searched literature for the inhibition of F1F0-ATPase by this compound, the general class of indazole derivatives has been investigated for a wide range of enzyme inhibitory activities.
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Certain indazole derivatives have been identified as selective inhibitors of NOS isoforms.
A study on fluorinated indazoles revealed that these compounds can be potent and selective NOS inhibitors. For instance, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit NOS-I by 63% and NOS-II by 83%. Another compound, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, showed 80% inhibition of NOS-II activity with no effect on NOS-I. These findings suggest that the fluorination of the indazole ring is a promising strategy for developing selective NOS inhibitors. While this study did not specifically test this compound, the data supports the potential for fluorinated indazoles to interact with and inhibit NOS enzymes.
Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a vast array of xenobiotics, including drugs. Interactions with CYP enzymes, either through inhibition or induction, are a critical consideration in drug development. There is no specific information in the provided search results detailing the interaction of this compound with CYP enzymes. However, given the aromatic nature of the indazole ring, it is plausible that it could be a substrate for or an inhibitor of certain CYP isoforms.
Molecular Target Identification and Binding Studies
The identification of specific molecular targets and the characterization of the binding interactions are crucial for understanding the mechanism of action of a compound. For this compound, while direct binding studies are not widely available, research on related fluorinated indazoles provides valuable insights into their molecular interactions.
Crystallographic studies of fluorinated indazole derivatives have shown that the presence of fluorine atoms significantly influences their supramolecular organization and intermolecular interactions. These compounds can form unique packing arrangements, such as helical structures, which are not observed in their non-fluorinated counterparts. The fluorine substitutions can alter the hydrogen-bonding networks that are characteristic of indazole crystal structures.
Molecular docking studies with various indazole derivatives have been performed to predict their binding modes with different protein targets. For example, docking studies of indazole derivatives with FGFR1 have shown that the N-H of the indazole ring can form a hydrogen bond with key amino acid residues in the ATP-binding pocket. Similarly, docking studies of 3-carboxamide indazole derivatives with a renal cancer-related protein (PDB: 6FEW) have identified potential binding interactions. These computational approaches are instrumental in guiding the design of new inhibitors and understanding their structure-activity relationships.
Receptor Interaction Profiles
No specific receptor interaction profiles for this compound have been documented in the reviewed literature. Generally, indazole derivatives have been investigated for their interaction with a wide range of receptors, including tyrosine kinases, cannabinoid receptors, and various G-protein coupled receptors. nih.govnih.govresearchgate.net The introduction of fluorine can modulate the binding affinity and selectivity of these interactions. nih.gov
Protein Binding Affinity Studies
There are no available protein binding affinity studies specifically for this compound. The affinity of a compound for proteins, such as plasma proteins, can influence its pharmacokinetic profile. Fluorination is a known strategy to modulate protein binding, often by altering the lipophilicity and electronic properties of the molecule. nih.gov
Elucidation of Molecular and Cellular Effects
Modulation of Biochemical Pathways
Specific data on how this compound modulates biochemical pathways is not available. Indazole-containing compounds have been shown to inhibit various enzymes and signaling pathways, including those involved in cancer cell proliferation and inflammation. nih.govnih.gov For example, some fluorinated indazoles have been investigated as inhibitors of nitric oxide synthases (iNOS and nNOS). nih.gov
Interaction with Cellular Components
There is no information regarding the interaction of this compound with specific cellular components.
Structure-Activity Relationship (SAR) Analysis at the Molecular Level
While a specific SAR analysis for this compound is not possible without comparative data, the general principles of fluorination in drug design are well-established.
Influence of Fluorine Substitution on Metabolic Stability and Lipophilicity
The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. nih.gov
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength can prevent metabolic oxidation at the site of fluorination, a common pathway for drug metabolism by enzymes such as cytochrome P450. frontiersin.org This often leads to an increased biological half-life of the compound. frontiersin.org
Lipophilicity: Lipophilicity, a critical factor for a drug's ability to cross cell membranes, is often expressed as the logP value. The effect of fluorine on lipophilicity is not straightforward and depends on the specific chemical environment. acs.orglincoln.ac.uk While monofluorination can sometimes decrease lipophilicity, the introduction of a trifluoromethyl group often increases it. acs.orglincoln.ac.uk This allows chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule.
Table 1: General Physicochemical Effects of Fluorine Substitution
| Parameter | General Impact of Fluorine Substitution | Citations |
| Metabolic Stability | Generally increased due to the high C-F bond strength, which blocks metabolic attack. | nih.govfrontiersin.org |
| Lipophilicity (logP) | Modulated; can be increased or decreased depending on the nature and location of fluorine substitution. | acs.orglincoln.ac.uk |
| Binding Affinity | Often enhanced through new, favorable interactions with target proteins. | nih.gov |
| Bioavailability | Can be improved due to enhanced metabolic stability and optimized lipophilicity. | nih.gov |
Impact of Methyl Group Position on Biological Response
The substitution pattern on the indazole core is a critical determinant of a compound's biological activity. The specific placement of substituents, such as a methyl group, can significantly alter the molecule's interaction with its biological target, thereby influencing its potency and selectivity. In the context of 7-fluoro-1H-indazole derivatives, the position of the methyl group plays a crucial role in defining the structure-activity relationship (SAR).
Research into various indazole-containing compounds has consistently shown that even minor positional changes of a methyl group can lead to substantial differences in biological response. For instance, in a series of 1H-indazole derivatives, two methyl groups at the 4- and 6-positions of a connected pyridone ring were found to be important for inhibitory activity against certain enzymes. nih.gov The location of a methyl group can influence how the molecule fits into a protein's binding pocket. Modeling analyses of other heterocyclic structures have indicated that substituting a hydrogen atom with a methyl group can lead to potent compounds if the methyl group occupies an empty space and forms favorable steric interactions with the protein. drugdesign.org Conversely, replacing a hydrogen involved in hydrogen bonding with a methyl group can lead to a drop in biological activity, as the N-H group may be crucial for interacting with the receptor site. drugdesign.org
The biological evaluation of different indazole derivatives has highlighted these positional effects. For example, in one study on 1H-indazole-3-amine derivatives, the nature and position of substituents on the benzene (B151609) ring at the C-5 position of the indazole had a significant effect on anti-proliferative activity against cancer cell lines. nih.gov Similarly, for other heterocyclic systems, moving a substituent group between different positions on a ring structure can dramatically alter the compound's efficacy. nih.gov These findings underscore the principle that the precise location of the methyl group on the 7-fluoro-1H-indazole scaffold is a key factor in its biological profile, likely modulating its binding affinity and functional activity through steric and electronic effects within the target's active site.
Table 1: Conceptual Impact of Methyl Group Position on Indazole Activity
This table illustrates the general principles of how positional isomerism of a methyl group on a hypothetical fluorinated indazole core can influence biological activity, based on established SAR studies.
| Compound | Methyl Position | Conceptual Biological Impact | Rationale |
| Isomer A | 3-position | Potentially altered kinase inhibition | The 3-position is often involved in hinge-binding interactions in kinases. nih.gov |
| Isomer B | 4-position | May enhance binding through steric interactions | Can fill a hydrophobic pocket in the target protein, increasing affinity. nih.govdrugdesign.org |
| Isomer C | 5-position | Could influence selectivity and potency | Substitutions at the 5-position are known to significantly affect anti-proliferative activity. nih.gov |
| Isomer D | 6-position | May improve potency in combination with other groups | The 6-position has been shown to be a key site for substitution to enhance activity. nih.gov |
Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To elucidate the molecular basis for the biological activity of this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. These techniques provide detailed insights into how the ligand binds to its target protein, the stability of the resulting complex, and the specific interactions that govern its inhibitory or agonistic effects.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, docking studies have helped to identify crucial interactions, such as the engagement of the 1H-indazole motif with ferrous ions in a heme pocket or with hydrophobic pockets of a target enzyme. nih.gov Such analyses can rationalize the observed structure-activity relationships and guide the design of more potent compounds. nih.gov
Table 2: Key Parameters in a Typical Molecular Dynamics Simulation for a Ligand-Target Complex
This table outlines common parameters analyzed during MD simulations to assess the stability and nature of the interaction between a ligand like this compound and its biological target.
| Parameter | Description | Significance for Ligand-Target Interaction |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Indicates the stability of the complex. Low, stable fluctuations suggest a stable binding pose. nih.gov |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Identifies key polar interactions that anchor the ligand in the binding site. nih.gov |
| Protein-Ligand Contacts | Tracks all residues that come into close contact with the ligand during the simulation. | Reveals the specific amino acids involved in the binding, including hydrophobic and electrostatic interactions. nih.gov |
| Binding Free Energy (e.g., MM/PBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | Provides a quantitative measure of the strength of the ligand-target interaction. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein and can indicate conformational changes upon ligand binding. |
Applications in Materials Science and Photophysical Chemistry
Optoelectronic Properties and Tuning of Energy Gaps
While specific experimental data on the optoelectronic properties of 7-fluoro-4-methyl-1H-indazole are not extensively documented in current literature, the impact of fluorination on the indazole scaffold is known. The inclusion of a fluorine atom, which is highly electronegative, can be used to tune the energy gap of the molecule. ossila.com This is a critical attribute for materials used in optoelectronic devices, as it allows for the precise control of light absorption and emission wavelengths. Altering the position of the fluorine and other substituents on the indazole ring can systematically modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Role as a Building Block in Organic Electronics and Semiconductors
Fluorinated indazoles are recognized as versatile building blocks for synthesizing semiconducting molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The introduction of fluorine can enhance intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for charge transport in semiconductor films. ossila.com Although research has yet to specifically report on the use of this compound for this purpose, its structure suggests it could be a valuable synthon for creating novel organic semiconductors.
Applications in Dye-Sensitized Solar Cells (DSSCs)
The highly conjugated nature of the indazole system makes it a suitable chromophore for applications in dye-sensitized solar cells (DSSCs). ossila.com In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor. The effectiveness of this process depends on the dye's absorption spectrum and its electronic coupling with the semiconductor surface. Fluorinated indazoles can be incorporated into more complex dye structures to optimize these properties. ossila.com The specific performance of dyes derived from this compound in DSSCs remains a topic for future investigation.
Ligand Applications in Coordination Chemistry
The pyrazole (B372694) moiety within the indazole structure is capable of coordinating to metal centers. ossila.com This allows fluorinated indazoles to act as ligands in the formation of coordination compounds. The electronic properties of the resulting metal complex can be modified by the substituents on the indazole ligand. The presence of the fluorine atom in this compound would influence the electron density at the coordinating nitrogen atoms, thereby affecting the stability and properties of the metal complex formed.
A significant application of indazole-based ligands is in the formation of triplet photosensitizers with metal ions like iridium(III), lanthanum(III), and europium(III). ossila.com These complexes are important in applications such as photodynamic therapy and light-emitting electrochemical cells. An efficient energy transfer from the ligand to the metal center is crucial for the function of these photosensitizers. ossila.com The electronic tuning afforded by the fluoro and methyl groups on the this compound backbone could potentially be used to optimize this ligand-to-metal energy transfer process.
Development as Fluorescent Probes
While specific studies on this compound as a fluorescent probe are not available, the general class of indazole derivatives has been explored for luminescent materials. For instance, certain 3-ketoindazole derivatives have been shown to exhibit multi-colored phosphorescence. rsc.org The development of fluorescent probes often relies on designing molecules whose fluorescence properties (e.g., intensity, wavelength) change in response to a specific analyte or environmental condition. The intrinsic fluorescence of the indazole core, modulated by its substituents, provides a foundation for the future design of such probes based on the this compound structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
